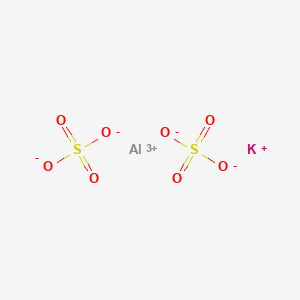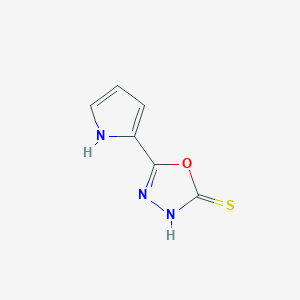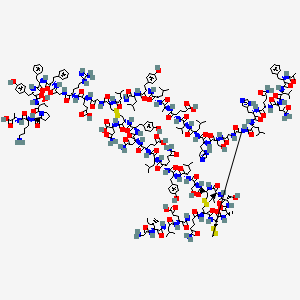
Aluminum potassium sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum Potassium Sulfate, also known as Potassium Alum, is a chemical compound with the formula KAl(SO4)2. It is commonly encountered as the dodecahydrate, KAl(SO4)2·12H2O . It crystallizes in an octahedral structure in neutral solution and cubic structure in an alkali solution . It is commonly used in water purification, leather tanning, dyeing, fireproof textiles, and baking powder . It also has cosmetic uses as a deodorant, as an aftershave treatment, and as a styptic for minor bleeding from shaving .
Synthesis Analysis
This compound can be synthesized by reacting aqueous aluminum sulfate with aqueous potassium sulfate . The two compounds react with each other in solution to form the double salt, this compound, which can then be extracted by allowing the solutions to evaporate, during which the desired compound crystallizes out .Molecular Structure Analysis
The molecular formula of this compound is AlK(SO4)2 . Its average mass is 258.205 Da and its monoisotopic mass is 257.848694 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of aluminum with a potassium hydroxide solution to form potassium aluminate, which is then reacted with sulfuric acid to form this compound .Physical and Chemical Properties Analysis
This compound appears as white crystals with a watery metallic odor . It has a density of 1.725 g/cm3, melts at 92 to 95 °C, and decomposes at 200 °C . It is soluble in water but insoluble in acetone .Wissenschaftliche Forschungsanwendungen
Dentistry: Alum has been evaluated for its potential in dentistry, particularly for color stability in feldspathic ceramics. It does not significantly affect cell viability, which is crucial for its safe application in dental materials (Çakmak et al., 2022).
Agriculture: Alum is involved in the production of potassium sulfate, a vital plant nutrient. Research shows that thermal decomposition of alum can produce potassium sulfate and aluminum oxide, useful in agriculture (Souza et al., 2019).
Alzheimer's Disease: There is a hypothesis that chronic intake of aluminum compounds, including alum, may contribute to Alzheimer's disease. However, this topic remains controversial and requires further research (Walton, 2014).
Organic Chemistry: Alum efficiently catalyzes electrophilic substitution reactions in aqueous solutions, aiding the synthesis of various organic compounds (Azizian et al., 2004).
Energy Storage: Alum is being studied for its properties as a heat storage material due to its high latent heat and good thermal conductivity, which are valuable in moderate-temperature applications (Hui, 2007).
Dentistry (Endodontics): Alum shows promise as an endodontic irrigant due to its antimicrobial activity and efficiency in removing debris and smear layer during root canal treatments (Faraj, 2012).
Construction: Alum, used as a flame-retardant for timber, does not significantly reduce the strength of the wood, making it a viable option for enhancing fire safety in building materials (Eboatu et al., 1992).
Medical Treatment: Alum is used in sclerosing therapy for rectal prolapse and hemorrhoids, showing effectiveness with reasonably low recurrence rates (Abe et al., 2014).
Wirkmechanismus
The main functions of Aluminum Potassium Sulfate in drugs are as an astringent, antiseptic, or adjuvant agent. The astringent action is performed by the induction of coagulation in the superficial tissue layers until the formation of a crust. The formation of alum ions neutralizes the charges on plasma proteins, causing the blood to coagulate .
Zukünftige Richtungen
Aluminum Potassium Sulfate has been identified as a potential phase-change material for thermal energy storage . Future research directions include the investigation of new additives and their mechanism of action on substrates, the suppression of the loss of crystal water and the assurance of thermal reliability after a large number of melting-solidification cycles, and the further expansion of related application fields .
Eigenschaften
CAS-Nummer |
15007-61-1 |
|---|---|
Molekularformel |
AlH2KO4S |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
aluminum;potassium;disulfate |
InChI |
InChI=1S/Al.K.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4) |
InChI-Schlüssel |
VWRKUHIZDIMTAF-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[K+] |
Kanonische SMILES |
OS(=O)(=O)O.[Al].[K] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






